Cas no 110704-32-0 (7-bromo-2-methyl-1,3-benzothiazole)

7-Bromo-2-methyl-1,3-benzothiazole is a heterocyclic aromatic compound featuring a benzothiazole core substituted with a bromine atom at the 7-position and a methyl group at the 2-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and functional materials. The bromine substituent enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling efficient derivatization. Its stability and well-defined reactivity profile ensure consistent performance in synthetic applications. The compound is typically supplied in high purity, ensuring reproducibility in research and industrial processes.
7-bromo-2-methyl-1,3-benzothiazole structure
110704-32-0 structure
Product Name:7-bromo-2-methyl-1,3-benzothiazole
CAS No:110704-32-0
MF:C8H6BrNS
MW:228.108939647675
MDL:MFCD11217386
CID:875844
PubChem ID:53438665
Update Time:2025-08-03

7-bromo-2-methyl-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • 7-bromo-2-methyl-1,3-benzothiazole
    • 7-bromo-2-methylbenzo[d]thiazole
    • 7-BROMO-2-METHYLBENZOTHIAZOLE
    • 7-Bromo-2-methyl-benzothiazole
    • AS-77405
    • DA-35787
    • SY264780
    • Benzothiazole, 7-bromo-2-methyl-
    • DTXSID40701428
    • O11632
    • MFCD11217386
    • ZH0026
    • SCHEMBL25156042
    • 110704-32-0
    • MDL: MFCD11217386
    • Inchi: 1S/C8H6BrNS/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3
    • InChI Key: KSKLNTXDNWKVPA-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2=C1SC(C)=N2

Computed Properties

  • Exact Mass: 226.94043g/mol
  • Monoisotopic Mass: 226.94043g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 41.1Ų

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7-bromo-2-methyl-1,3-benzothiazole Suppliers

Amadis Chemical Company Limited
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(CAS:110704-32-0)
Order Number:A994141
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:07
Price ($):302.0/1295.0
Email:sales@amadischem.com

Additional information on 7-bromo-2-methyl-1,3-benzothiazole

Comprehensive Analysis of 7-Bromo-2-methyl-1,3-benzothiazole (CAS No. 110704-32-0): Properties, Applications, and Industry Trends

7-Bromo-2-methyl-1,3-benzothiazole (CAS 110704-32-0) is a halogenated benzothiazole derivative with significant relevance in pharmaceutical and material science research. This heterocyclic compound features a bromine substituent at the 7-position and a methyl group at the 2-position, which contribute to its unique electronic properties and reactivity patterns. The benzothiazole core structure is increasingly studied for its potential in fluorescence probes and organic electronics, aligning with current industry demands for advanced functional materials.

Recent scientific literature highlights the compound's role as a building block in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents. Researchers are investigating its structure-activity relationships (SAR) to optimize biological activity, a topic frequently searched in academic databases. The electron-withdrawing bromine moiety enhances the compound's utility in cross-coupling reactions, making it valuable for palladium-catalyzed transformations – a hot topic in synthetic chemistry forums.

From a material science perspective, 7-bromo-2-methylbenzothiazole derivatives show promise in OLED technology due to their tunable photophysical properties. This aligns with growing market interest in energy-efficient displays and organic semiconductors. Analytical studies using HPLC and LC-MS (commonly searched techniques) confirm the compound's high purity (>98%), crucial for research applications. The methyl group at position 2 provides steric control in subsequent derivatizations, a feature discussed in recent patent literature.

Environmental considerations have prompted studies on the compound's biodegradation pathways and green chemistry applications. Modern researchers are exploring microwave-assisted synthesis methods (a trending search term) to improve the efficiency of 7-bromo-2-methyl-1,3-benzothiazole production. The compound's crystallographic data (available in CSD databases) reveals interesting packing motifs that influence its solid-state properties – a subject of interest for crystal engineering specialists.

Quality control protocols for CAS 110704-32-0 typically involve NMR spectroscopy (1H, 13C) and elemental analysis, with particular attention to the bromine content verification. The compound's stability under various storage conditions is frequently queried in technical forums, with studies showing optimal preservation in argon atmosphere at low temperatures. Recent advancements in flow chemistry have enabled more scalable production of such benzothiazole derivatives, addressing industry needs for cost-effective synthesis.

Emerging applications in bioimaging probes leverage the compound's ability to form metal complexes with diagnostic potential. The structure-property relationships of such derivatives are actively investigated through computational chemistry approaches (DFT calculations being a popular search term). Patent analysis reveals growing IP activity around 7-bromo-2-methyl-1,3-benzothiazole-containing formulations, particularly in electronic materials and specialty chemicals sectors.

For researchers handling this compound, proper handling procedures and waste disposal methods are essential considerations. The scientific community continues to explore novel catalytic systems for functionalizing the benzothiazole core, with recent focus on photoredox catalysis (a rising search trend). As demand grows for high-performance materials, 7-bromo-2-methyl-1,3-benzothiazole remains a key intermediate in developing next-generation functional molecules with tailored properties.

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Amadis Chemical Company Limited
(CAS:110704-32-0)
A994141
Purity:99%/99%
Quantity:1g/5g
Price ($):302.0/1295.0
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